

The Endocrine-Disrupting Effects of Simazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Simazine
Cat. No.:	B1681756

[Get Quote](#)

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine, a chlorotriazine herbicide, has been widely used in agriculture for the control of broadleaf and grassy weeds. Due to its persistence in the environment and potential for groundwater contamination, concerns have been raised regarding its impact on non-target organisms, including humans. A growing body of scientific evidence has categorized **simazine** as an endocrine-disrupting chemical (EDC), citing its interference with the normal functioning of the endocrine system. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of **simazine**, with a focus on its molecular mechanisms, effects on various hormonal axes, and the experimental models used to elucidate these impacts. The information is tailored for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and pharmaceutical research.

Core Endocrine-Disrupting Effects of Simazine

Simazine exerts its endocrine-disrupting effects through multiple mechanisms, primarily targeting the reproductive and thyroid systems. Unlike classical EDCs that mimic or block hormone receptors, **simazine**'s primary mode of action appears to be the induction of key enzymes involved in steroidogenesis and interference with critical signaling pathways.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Simazine has been shown to affect the HPG axis, leading to alterations in reproductive function.^[1] It is suggested that **simazine** may directly or indirectly impact the hypothalamus, leading to a decrease in the secretion of Gonadotropin-Releasing Hormone (GnRH).^[1] This, in turn, results in lower levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) released from the pituitary gland.^[1] The disruption of the LH surge is a critical factor in the observed effects on the estrous cycle and ovulation.^[1]

Alterations in Steroidogenesis

In vitro studies have demonstrated that **simazine** can directly impact steroid hormone production in gonadal cells. In swine granulosa cells, **simazine** treatment led to a significant increase in progesterone production, while estradiol levels remained unchanged.^{[2][3]} Similarly, in BLTK1 murine Leydig cells, various triazine herbicides, including **simazine**, induced concentration-dependent increases in both progesterone and testosterone levels.^{[4][5]}

Induction of Aromatase (CYP19A1)

A key mechanism underlying the estrogenic effects of **simazine** is the induction of aromatase, the enzyme responsible for converting androgens to estrogens.^{[6][7]} Studies using the H295R human adrenocortical carcinoma cell line have shown that **simazine** dose-dependently increases aromatase activity, leading to an approximately 2.5-fold increase at a concentration of 30 μ M.^{[8][9]} This induction is correlated with an increase in CYP19A1 mRNA levels.^{[8][9]} The estrogenic effects of **simazine** are therefore not believed to be mediated through direct binding to the estrogen receptor.^[3]

The induction of aromatase by **simazine** is dependent on the presence of Steroidogenic Factor 1 (SF-1), a key transcription factor in steroidogenesis.^{[10][11]} **Simazine** has been shown to activate the SF-1-dependent aromatase promoter II (ArPII).^{[10][12]}

Thyroid Disruption

In vivo studies in female Wistar rats have demonstrated that **simazine** can disrupt thyroid function. Exposure to **simazine** resulted in a significant decrease in serum thyroxine (T4) levels, suggesting a potential for hypothyroidism.^{[2][13]}

Effects on Pubertal Development

Simazine exposure has been shown to delay the onset of puberty in female rats.[\[6\]](#)[\[9\]](#) Studies have reported a significant delay in the age of vaginal opening (VO), a key marker of puberty in rodents, following oral administration of **simazine**.[\[2\]](#)[\[6\]](#)[\[13\]](#) This is often accompanied by a decrease in serum prolactin levels.[\[6\]](#)

Quantitative Data on Simazine's Endocrine-Disrupting Effects

The following tables summarize the quantitative data from key studies on the endocrine-disrupting effects of **simazine**.

Table 1: Effects of **Simazine** on Steroid Hormone Production in vitro

Cell Line	Hormone	Simazine Concentration (μM)	Fold Change vs. Control	Reference
Swine Granulosa Cells	Progesterone	10	Increased (P < 0.05)	[2]
Swine Granulosa Cells	Estradiol	0.1, 10	No significant change	[2]
BLTK1 Murine Leydig Cells	Progesterone	1 - 600	Concentration-dependent increase	[4] [5]
BLTK1 Murine Leydig Cells	Testosterone	1 - 600	Concentration-dependent increase	[4] [5]

Table 2: Effects of **Simazine** on Aromatase Activity in H295R Cells

Simazine Concentration (μ M)	Fold Induction of Aromatase Activity	Reference
0.3	Statistically significant increase	[7][8]
1	~1.5	[7][8]
3	~1.8	[7][8]
10	~2.2	[7][8]
30	~2.5	[7][8]

Table 3: Effects of **Simazine** on Pubertal Development and Thyroid Function in Female Wistar Rats

Parameter	Simazine Dose (mg/kg/day)	Observation	Reference
Age at Vaginal Opening	25	Delayed by 2.3 days ($P < 0.05$)	[2][13]
100		Delayed by 4.0 days ($P < 0.05$)	[2][13]
Serum Thyroxine (T4)	100	Significantly decreased ($P < 0.05$)	[2][13]
Serum Prolactin (PRL)	12.5, 25, 50, 100, 200	Significant decrease	[6]
Serum Luteinizing Hormone (LH)	12.5, 25, 50, 100	No significant difference	[2][13]
Serum Estradiol (E2)	12.5, 25, 50, 100	No significant difference	[2][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

H295R Aromatase Activity Assay

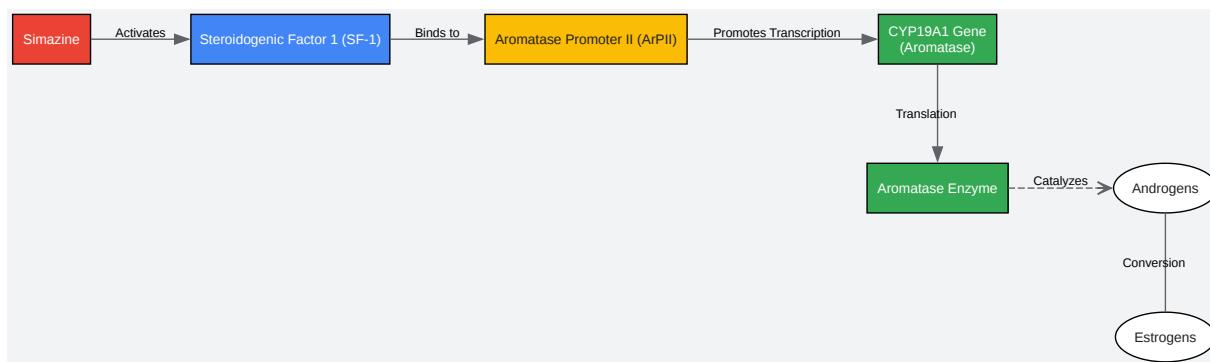
- Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Exposure: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with fresh medium containing various concentrations of **simazine** (e.g., 0-30 µM) or a vehicle control (e.g., ethanol). The exposure duration is typically 24 hours.[8][9]
- Aromatase Activity Measurement (Tritiated Water-Release Assay): After exposure, the medium is replaced with a fresh medium containing [1β-³H]-androstenedione. The cells are incubated for a specific period (e.g., 1.5 hours) to allow for the conversion of the substrate to estrogen and the release of ³H₂O. The reaction is stopped, and the amount of ³H₂O in the medium is determined by liquid scintillation counting. Aromatase activity is expressed as pmol/h/mg protein.[7][8]
- CYP19A1 mRNA Expression (RT-PCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR is then carried out using primers specific for CYP19A1 and a housekeeping gene (e.g., β-actin) for normalization.[8][9]

Pubertal Development and Thyroid Function Study in Female Wistar Rats

- Animal Model: Weanling female Wistar rats (e.g., postnatal day 21) are used.[6][13]
- Dosing: **Simazine** is administered daily by oral gavage at various doses (e.g., 0, 12.5, 25, 50, 100 mg/kg body weight) from postnatal day 22 to 42.[6][13]
- Endpoints:
 - Vaginal Opening (VO): Animals are examined daily for the complete canalization of the vagina, and the age at which this occurs is recorded.[6][13]
 - Estrous Cyclicity: Following VO, vaginal smears are collected daily to monitor the stage of the estrous cycle.[6][13]

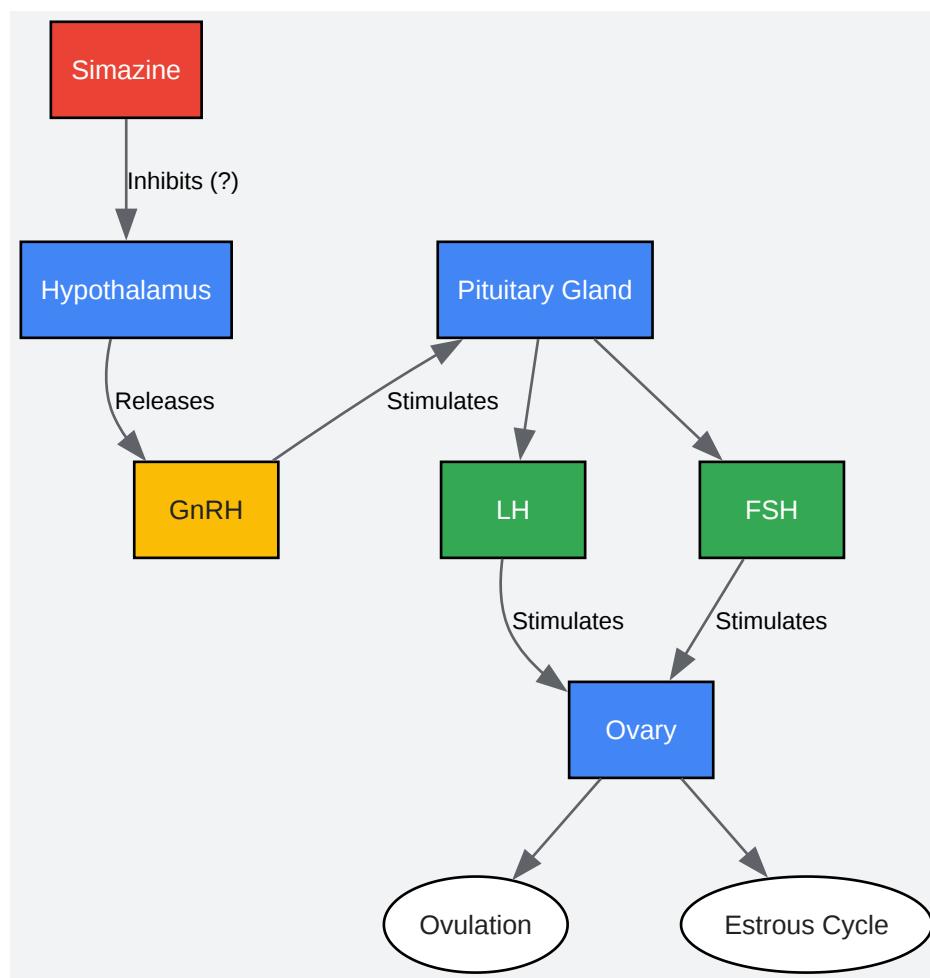
- Hormone Analysis: At the end of the study (e.g., postnatal day 42), blood is collected, and serum levels of T4, LH, and prolactin are measured using radioimmunoassay (RIA) or other validated methods.[6][7][13]
- Organ Weights: The weights of the uterus, ovaries, pituitary, and adrenal glands are recorded at necropsy.[2][13]

Steroidogenesis Assay in BLTK1 Murine Leydig Cells

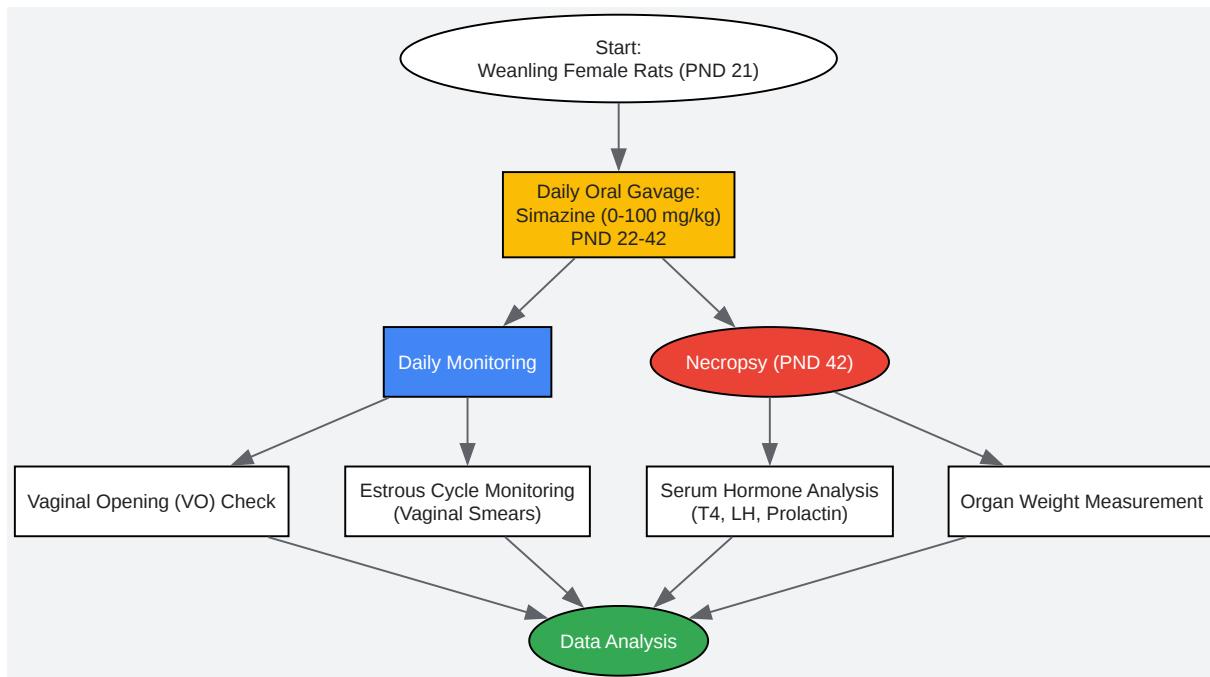

- Cell Culture: BLTK1 murine Leydig cells are cultured in a suitable medium and maintained in a humidified incubator.[4][14]
- Exposure: Cells are treated with various concentrations of **simazine** (e.g., 1-600 μ M) for a specified duration (e.g., 24 hours).[4][5]
- Hormone Measurement: The culture medium is collected, and the concentrations of progesterone and testosterone are measured using validated immunoassays (e.g., ELISA or RIA).[4][5]

Swine Granulosa Cell Culture and Steroidogenesis Assay

- Cell Isolation and Culture: Granulosa cells are isolated from the follicles of swine ovaries and cultured in a serum-free medium.[3][15]
- Exposure: Cells are treated with different concentrations of **simazine** (e.g., 0.1 and 10 μ M) for 48 hours.[3][15]
- Steroid Measurement: The culture medium is collected, and the concentrations of progesterone and estradiol are determined by radioimmunoassay (RIA).[3][16]


Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the endocrine-disrupting effects of **simazine**.


[Click to download full resolution via product page](#)

Caption: **Simazine**-induced aromatase expression via SF-1 activation.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **simazine**'s disruption of the HPG axis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simazine, a triazine herbicide, disrupts swine granulosa cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]

- 6. The effects of simazine, a chlorotriazine herbicide, on pubertal development in the female Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atrazine-Induced Aromatase Expression Is SF-1 Dependent: Implications for Endocrine Disruption in Wildlife and Reproductive Cancers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atrazine-induced aromatase expression is SF-1 dependent: implications for endocrine disruption in wildlife and reproductive cancers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. BLTK1 murine Leydig cells: a novel steroidogenic model for evaluating the effects of reproductive and developmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simazine, a triazine herbicide, disrupts swine granulosa cell functions [animal-reproduction.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Endocrine-Disrupting Effects of Simazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681756#endocrine-disrupting-effects-of-simazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com